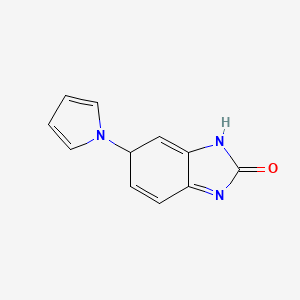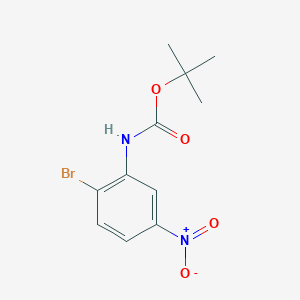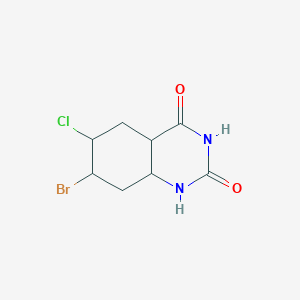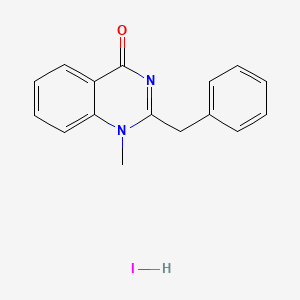![molecular formula C17H17FN6O4S B12343621 (2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid](/img/structure/B12343621.png)
(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid is a complex organic compound characterized by its unique structural components. This compound features an acetamido group, a fluorophenyl group, and a purinyl sulfanyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the purinyl sulfanyl group, followed by the introduction of the fluorophenyl group and the acetamido group. Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and catalyst choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-acetamido-3-[[9-[(4-chlorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid
- (2R)-2-acetamido-3-[[9-[(4-bromophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid
Uniqueness
The uniqueness of (2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid lies in its specific structural features, such as the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as chlorine or bromine.
Propiedades
Fórmula molecular |
C17H17FN6O4S |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H17FN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11-12H,6-7H2,1H3,(H,20,25)(H,27,28)(H2,19,23,26)/t11-,12?/m0/s1 |
Clave InChI |
WNBBTOBKQIIEQO-PXYINDEMSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=NC2C(=O)NC(=N)N=C2N1CC3=CC=C(C=C3)F)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=NC2C(=O)NC(=N)N=C2N1CC3=CC=C(C=C3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)



![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)


![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)


![Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)

